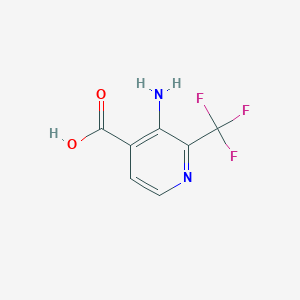

3-Amino-2-(trifluoromethyl)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-(trifluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(11)3(6(13)14)1-2-12-5/h1-2H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHCRNAXCJTPQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-2-(trifluoromethyl)isonicotinic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Amino-2-(trifluoromethyl)isonicotinic acid, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from structurally analogous compounds to predict its detailed spectral characteristics. We delve into the causal factors governing chemical shifts and coupling constants, including substituent effects and through-space interactions. Furthermore, this guide presents a robust, field-proven experimental protocol for the acquisition and processing of high-quality NMR data for this compound, designed to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction and Structural Overview

This compound is a polysubstituted pyridine derivative. The pyridine ring is a foundational scaffold in medicinal chemistry, and its functionalization with an amino group, a trifluoromethyl group, and a carboxylic acid creates a molecule with a unique electronic and steric profile. The trifluoromethyl group is a well-known bioisostere for a methyl group but possesses strong electron-withdrawing properties, which can significantly modulate a molecule's acidity, basicity, lipophilicity, and metabolic stability. Understanding the precise structure and electronic distribution is paramount for predicting its chemical behavior and biological activity. NMR spectroscopy is the most powerful tool for elucidating such structural details in solution.

This guide will provide a predictive framework for the ¹H and ¹³C NMR spectra of this molecule, followed by a detailed methodology for its experimental verification.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display signals corresponding to two distinct aromatic protons (H-5 and H-6) and two types of exchangeable, or labile, protons (COOH and NH₂).

Aromatic Region (H-5 and H-6)

The pyridine ring protons typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm). The precise chemical shifts of H-5 and H-6 are dictated by the combined electronic effects of the three substituents.

-

-NH₂ Group (at C-3): This is a powerful electron-donating group (EDG) through resonance. It will cause significant shielding (an upfield shift) at the ortho (C-4) and para (C-6) positions, with a smaller effect at the meta position (C-5).

-

-CF₃ Group (at C-2): This is a strong electron-withdrawing group (EWG) primarily through induction. It deshields adjacent nuclei, causing a downfield shift.[1]

-

-COOH Group (at C-4): This is also an electron-withdrawing group, which will deshield neighboring protons.

Predicted Assignments:

-

H-6: This proton is para to the strongly shielding -NH₂ group but is also adjacent to the ring nitrogen (a deshielding environment). The combined effects suggest a chemical shift in the region of δ 8.0-8.4 ppm.

-

H-5: This proton is meta to both the -NH₂ and -COOH groups and further from the electronegative nitrogen. It is expected to be the more shielded of the two aromatic protons, likely appearing in the δ 7.2-7.6 ppm range.

Coupling Pattern: H-5 and H-6 are vicinal protons and will exhibit spin-spin coupling (³JHH), appearing as a pair of doublets with a coupling constant of approximately 5-6 Hz, which is typical for ortho coupling in pyridine rings. Long-range coupling to the fluorine atoms of the CF₃ group (e.g., ⁴JHF or ⁵JHF) may also occur, potentially causing a slight broadening or further splitting of these signals into narrow quartets.[2][3]

Labile Protons (NH₂ and COOH)

The chemical shifts of protons attached to heteroatoms are highly sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding and chemical exchange rates.[4][5][6]

-

-COOH Proton: The carboxylic acid proton is highly deshielded and is expected to appear as a very broad singlet far downfield, typically in the δ 11-13 ppm range.[7]

-

-NH₂ Protons: The two protons of the amino group are equivalent and are expected to appear as a broad singlet. Their chemical shift is highly variable but can be anticipated in the δ 5-7 ppm range in a non-protic solvent like DMSO-d₆.

The identity of these labile protons can be unequivocally confirmed by a D₂O exchange experiment. Upon addition of a drop of deuterium oxide to the NMR sample, the signals for the COOH and NH₂ protons will disappear from the spectrum due to their rapid exchange with deuterium.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.0 - 8.4 | d (or br q) | ³J(H6-H5) ≈ 5-6 |

| H-5 | 7.2 - 7.6 | d (or br q) | ³J(H5-H6) ≈ 5-6 |

| COOH | 11.0 - 13.0 | br s | - |

| NH₂ | 5.0 - 7.0 | br s | - |

d = doublet, q = quartet, br s = broad singlet. Chemical shifts are predicted for a DMSO-d₆ solvent.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. A key feature will be the significant coupling between the carbon atoms and the fluorine atoms of the trifluoromethyl group.

Aromatic and Heterocyclic Carbons

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the attached substituents.[8][9]

-

C-2 (bearing -CF₃): This carbon will be directly influenced by the attached trifluoromethyl group. It is expected to be deshielded and will appear as a quartet due to two-bond C-F coupling (²JCF) with a magnitude of approximately 30-40 Hz.

-

C-3 (bearing -NH₂): The electron-donating amino group will cause a significant upfield (shielding) shift for this carbon.

-

C-4 (bearing -COOH): This carbon will be deshielded by the carboxylic acid group.

-

C-5 and C-6: The chemical shifts of these carbons will be determined by the cumulative effects of all substituents. C-6, being adjacent to the nitrogen, is expected to be the most downfield of the CH carbons.

Quaternary and Substituent Carbons

-

-COOH Carbon: The carbonyl carbon of the carboxylic acid will appear far downfield, typically in the δ 165-175 ppm range.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will exhibit a characteristic signal in the δ 120-130 ppm region. Crucially, this signal will be split into a large quartet due to the one-bond coupling to the three fluorine atoms (¹JCF), with a coupling constant typically in the range of 270-290 Hz.[7][10][11][12]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 165 - 175 | s | - |

| C-6 | 148 - 152 | s | - |

| C-2 | 145 - 150 | q | ²J(C-F) ≈ 30-40 |

| C-4 | 138 - 142 | s | - |

| CF₃ | 120 - 130 | q | ¹J(C-F) ≈ 270-290 |

| C-5 | 115 - 120 | s | - |

| C-3 | 110 - 115 | s (possible ³JCF) | ³J(C-F) ≈ 2-5 |

s = singlet, q = quartet. Multiplicity refers to C-F coupling. Chemical shifts are predicted for a DMSO-d₆ solvent.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, a rigorous and well-defined experimental approach is essential. The following protocol outlines the recommended steps for acquiring high-quality ¹H and ¹³C NMR data.

Caption: Recommended workflow for NMR data acquisition and analysis.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL). This solvent is chosen for its excellent solvating power for polar, acidic, and basic functional groups and its ability to slow down the exchange rate of labile protons, allowing for their observation.[4][5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

-

Dissolution: Ensure complete dissolution of the sample, using gentle vortexing if necessary. Transfer the clear solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

¹H NMR Acquisition:

-

Experiment: Standard single-pulse ¹H experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

D₂O Exchange: After acquiring the initial ¹H spectrum, remove the sample, add one drop of D₂O, shake gently, and re-acquire the spectrum to confirm the assignment of NH₂ and COOH protons.

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

-

Number of Scans: 1024-4096 scans. A higher number of scans is required due to the low natural abundance of ¹³C and the presence of quaternary carbons which have longer relaxation times.

-

Relaxation Delay (d1): 2 seconds.

Advanced 2D NMR Experiments (for Structural Confirmation)

For unambiguous assignment, especially of the quaternary carbons, the following 2D NMR experiments are highly recommended:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of C-5 and C-6.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for assigning the quaternary carbons (C-2, C-3, C-4, COOH, and CF₃) by observing their correlations to H-5 and H-6.

-

COSY (Correlation Spectroscopy): Confirms the coupling relationship between H-5 and H-6.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on fundamental NMR principles and data from analogous structures. The key predicted features include a simple AMX spin system for the aromatic protons, characteristic broad signals for the labile amine and acid protons, and distinctive quartet patterns for the CF₃-substituted carbons arising from C-F coupling. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data for this compound, enabling its unambiguous structural verification. This comprehensive guide serves as a valuable resource for researchers working with this and similar fluorinated heterocyclic molecules, facilitating efficient and accurate spectral interpretation and characterization.

References

-

Poziomek, E. J., et al. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (Year not available). Fluorine Coupling Constants. Pergamon. [URL Not Available]

-

Claramunt, R. M., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Organic Chemistry. [Link]

-

Kleinpointer, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Gagnon, P., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

Krygowski, T. M., et al. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

-

ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. [Link]

- Lin, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [URL Not Available]

-

Micura, R., et al. (Date not available). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]

-

Meiler, J., et al. (2000). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. [Link]

-

Al-Rawi, J. M. A. (2021). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

-

Linclau, B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. The Journal of Organic Chemistry. [Link]

-

Wennemers, H., et al. (2019). Combined experimental and theoretical study of long-range H-F interactions in α-fluoro amides. Chemical Communications. [Link]

-

Reddit User. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

-

Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Fujiwara, T., & Takeda, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Barone, V., et al. (2002). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

LibreTexts Chemistry. (2024). 16: Multinuclear NMR. [Link]

-

Happe, J. A. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eclass.uoa.gr [eclass.uoa.gr]

- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acdlabs.com [acdlabs.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. testbook.com [testbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Amino-2-(trifluoromethyl)isonicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Building Block

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3-Amino-2-(trifluoromethyl)isonicotinic acid is a prime example of a versatile chemical scaffold, combining the features of a pyridine ring, a carboxylic acid, an amine, and a trifluoromethyl group. This unique combination makes it a valuable starting material for the synthesis of novel therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2]

Given its role as a critical precursor, the unambiguous confirmation of its structure and purity is not merely a procedural step but a foundational requirement for any successful research and development program. An impurity or a misidentified isomer can lead to failed syntheses, misleading biological data, and significant delays. This guide provides an in-depth, multi-technique spectroscopic approach to the comprehensive characterization of this compound, grounded in the principles of analytical chemistry and field-proven methodologies.

Molecular Structure and Spectroscopic Blueprint

A thorough analysis begins with a clear understanding of the molecule's constituent parts. Each functional group provides a distinct "voice" in the spectroscopic orchestra.

Caption: Chemical structure of this compound.

Key Structural Features:

-

Substituted Pyridine Ring: An electron-deficient aromatic system whose protons and carbons will appear in characteristic regions of NMR spectra.

-

Amino Group (-NH₂): A primary amine that will show distinct stretching bands in IR and whose protons are exchangeable in NMR.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group with a unique and powerful signal in ¹⁹F NMR and strong C-F stretching bands in IR.

-

Carboxylic Acid (-COOH): A functional group with a highly deshielded, exchangeable proton in ¹H NMR, a carbonyl carbon in ¹³C NMR, and characteristic O-H and C=O stretching bands in IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the cornerstone of structural elucidation for organic molecules. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous picture.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.

-

Aromatic Protons (H-5, H-6): The pyridine ring has two remaining protons. Due to the electron-withdrawing nature of the ring nitrogen and the -CF₃ group, these protons will be significantly deshielded, appearing far downfield (typically > 8.0 ppm).[3][4] They are expected to appear as two distinct doublets due to coupling with each other.

-

Exchangeable Protons (-NH₂ and -COOH): The protons on the amine and carboxylic acid groups are acidic and exchange with trace water or deuterated solvent. Their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. Using a solvent like DMSO-d₆ is crucial as it forms hydrogen bonds, slowing the exchange rate and allowing for the observation of these protons. The -COOH proton is expected to be very far downfield (> 13 ppm), while the -NH₂ protons will likely appear as a broad singlet in the mid-field range.

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate to ensure the observation of the exchangeable -NH₂ and -COOH protons.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR identifies all unique carbon environments within the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the four pyridine ring carbons, one bearing the -CF₃, and one bearing the -NH₂ group.

-

Carbonyl Carbon: The carboxylic acid carbon (-COOH) will be highly deshielded, appearing around 165-175 ppm.

-

Trifluoromethyl Carbon: The -CF₃ carbon signal is unique. It will appear around 120-130 ppm and will be split into a quartet by the three attached fluorine atoms (¹JCF coupling). This quartet is a definitive signature of the -CF₃ group.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

For a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique.

-

Trifluoromethyl Signal: The three fluorine atoms of the -CF₃ group are chemically equivalent and will produce a single, sharp signal. Since there are no adjacent fluorine or hydrogen atoms to couple with, this signal will be a singlet.

-

Chemical Shift: The chemical shift is highly sensitive to the electronic environment. For a -CF₃ group attached to an electron-deficient pyridine ring, the signal is expected in the range of -60 to -65 ppm relative to a CFCl₃ standard.[1][5]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |

| ¹H NMR | -COOH | > 13.0 | Broad Singlet (s) | Confirms carboxylic acid; requires DMSO-d₆ |

| H-6 | 8.5 - 8.8 | Doublet (d) | Electron-deficient aromatic proton | |

| H-5 | 8.0 - 8.3 | Doublet (d) | Electron-deficient aromatic proton | |

| -NH₂ | 5.0 - 7.0 | Broad Singlet (s) | Confirms primary amine; requires DMSO-d₆ | |

| ¹³C NMR | -COOH | 165 - 175 | Singlet (s) | Carbonyl carbon |

| C-Aromatic | 110 - 160 | Multiple singlets | Pyridine ring carbons | |

| -CF₃ | 120 - 130 | Quartet (q) | Definitive evidence of -CF₃ group (¹JCF coupling) | |

| ¹⁹F NMR | -CF₃ | -60 to -65 | Singlet (s) | Unambiguous confirmation of the trifluoromethyl group |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by their characteristic vibrational frequencies.

-

O-H Stretch: The carboxylic acid will exhibit a very broad absorption band from approximately 2500 to 3300 cm⁻¹, a hallmark of the hydrogen-bonded hydroxyl group.

-

N-H Stretch: The primary amine group will show two distinct, sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[6]

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ will confirm the presence of the carboxylic acid carbonyl group.

-

C-F Stretches: The trifluoromethyl group will produce very strong, intense absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

-

Aromatic Stretches: C=C and C=N stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking to identify the key absorption frequencies.

Table 2: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound and providing structural clues through its fragmentation pattern.

The molecular formula is C₇H₅F₃N₂O₂, giving an exact mass of 206.028 g/mol .

-

Ionization Technique: Electrospray ionization (ESI) is the method of choice for this polar, acidic molecule. It is a soft ionization technique that typically keeps the molecule intact. Analysis can be performed in either positive or negative ion mode.

-

Positive Mode (ESI+): Expect to see the protonated molecular ion, [M+H]⁺, at m/z 207.035.

-

Negative Mode (ESI-): Expect to see the deprotonated molecular ion, [M-H]⁻, at m/z 205.021.

-

-

High-Resolution Mass Spectrometry (HRMS): Using an instrument like a TOF (Time-of-Flight) or Orbitrap analyzer provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.

-

Fragmentation: Tandem MS (MS/MS) can be used to induce fragmentation. A characteristic loss would be that of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z 162 in positive mode.

Caption: Plausible ESI+ fragmentation pathway.

Integrated Analytical Workflow: A Self-Validating System

No single technique tells the whole story. The power of this analytical approach lies in the integration of all data, where each result cross-validates the others.

Caption: Integrated workflow for structural verification.

This systematic process ensures the highest level of scientific integrity. The molecular formula confirmed by HRMS must match the structure deduced from the comprehensive NMR analysis. In turn, all functional groups identified by NMR must be corroborated by the vibrational bands observed in the FTIR spectrum. This self-validating system provides the definitive evidence required for advancing a compound in the drug development pipeline.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- Benchchem. (n.d.). 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid | CAS 1226291-45-7.

-

PubChem. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]

-

BEPLS. (2021). Synthesis, Characterization, DFT and antimicrobial studies of some azomethine and β-amino derivatives. Retrieved from [Link]

-

ResearchGate. (2022). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][7][8]thiazin- (3H)-one and glycine) and their complexes. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

PubMed. (2006). Analysis of amino acid isotopomers using FT-ICR MS. Retrieved from [Link]

- Google Patents. (n.d.). Novel synthesis of 3-amino-2-methylbenzotrifluoride.

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

Wiley Online Library. (2019). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Retrieved from [Link]

-

Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid|CAS 1226291-45-7 [benchchem.com]

- 2. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Experimental Protocol for Amide Coupling with 3-Amino-2-(trifluoromethyl)isonicotinic Acid: Strategies for a Challenging Substrate

An Application Note for Medicinal and Process Chemistry

Abstract

This application note provides a detailed experimental protocol and technical guide for the successful amide coupling of 3-Amino-2-(trifluoromethyl)isonicotinic acid. This substrate presents a significant challenge due to the electronic deactivation of the amine nucleophile by the adjacent trifluoromethyl group and the pyridine ring nitrogen, compounded by potential steric hindrance. This guide offers an in-depth analysis of reagent selection, reaction optimization, and a step-by-step protocol designed for researchers in drug development and synthetic chemistry. We will explore the causality behind experimental choices, focusing on the use of modern coupling reagents to overcome the inherent low reactivity of this substrate.

Introduction: The Challenge of Electron-Deficient Amines

Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry and drug discovery.[1] While numerous protocols exist, their success is highly dependent on the nature of the coupling partners. The target substrate, this compound, contains a pyridine-based amino group, which is electronically deactivated. The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the inductive effect of the pyridine ring, significantly reduces the nucleophilicity of the 3-amino group, making standard coupling conditions sluggish and often ineffective.[1][2]

Such electron-deficient amines require highly efficient activation of the carboxylic acid partner to drive the reaction to completion.[2] This note details a robust protocol centered around the use of high-reactivity coupling reagents, such as aminium/uronium salts, which are specifically designed for challenging couplings.

Mechanistic Considerations and Reagent Selection

The core of a successful amide coupling lies in the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic species that is susceptible to nucleophilic attack by the amine.

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) work by forming an O-acylisourea intermediate.[3] While effective for many substrates, this intermediate can be insufficiently reactive to couple with a poorly nucleophilic amine like 3-amino-2-(trifluoromethyl)pyridine. Furthermore, it is prone to side reactions, such as rearrangement to a stable N-acylurea.[4]

To overcome this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with EDC. These additives trap the O-acylisourea intermediate to form a more reactive HOBt or HOAt active ester, which is less susceptible to side reactions.[1][5] However, for severely deactivated amines, even this approach may yield unsatisfactory results.

For challenging substrates, aminium/uronium reagents such as HATU, HBTU, and HCTU, or phosphonium reagents like PyBOP, are the reagents of choice.[4]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is particularly effective for coupling electron-deficient amines.[1] In the presence of a non-nucleophilic base, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[6] The 7-azabenzotriazole moiety in HOAt provides anchimeric assistance, further accelerating the rate of aminolysis.

-

HBTU/HCTU: These reagents function similarly to HATU but generate the less reactive OBt or O-6-ClBt esters, respectively. They represent a good balance of reactivity and cost.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This phosphonium-based reagent is also highly effective and generates an OBt active ester. A key advantage is that it does not rely on a guanidinium structure, which can sometimes lead to side products.[4]

For the protocol described below, HATU is selected as the primary recommendation due to its superior performance in difficult coupling scenarios.[1][7]

A non-nucleophilic, sterically hindered organic base is crucial. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are ideal choices.[4][8] They are strong enough to deprotonate the carboxylic acid but are too bulky to compete with the desired amine as a nucleophile. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is preferred for its ability to dissolve the reactants and facilitate the reaction.[4] It is critical to use high-purity, amine-free DMF to avoid side reactions.[8]

Experimental Workflow and Protocol

The following diagram outlines the general workflow for the amide coupling reaction.

Caption: General experimental workflow for amide coupling.

Detailed Step-by-Step Protocol

This protocol describes the coupling of a generic aliphatic carboxylic acid with this compound. Stoichiometry should be adjusted based on the specific carboxylic acid used.

-

Reactants:

-

This compound

-

Carboxylic acid of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Solvents:

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11][12]

-

HATU and other coupling reagents can be irritating and sensitizing. Avoid inhalation and skin contact.[9]

-

Trifluoromethylated pyridines should be handled with care, as they can be toxic.[13] Avoid ingestion, inhalation, and skin contact.[10][12]

-

DIPEA is a corrosive and flammable base. Handle with caution.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approx. 0.1–0.5 M concentration).

-

Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (3.0 eq).

-

Causality Note: Using a slight excess of HATU ensures complete activation of the carboxylic acid. A larger excess of base is required to neutralize the hexafluorophosphate salt of HATU and the HCl salt if the amine is an HCl salt, in addition to deprotonating the carboxylic acid.

-

-

Pre-activation: Allow the mixture to stir at room temperature for 15-20 minutes. This pre-activation step ensures the formation of the OAt-active ester before the nucleophile is introduced.

-

Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Causality Note: A slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile or prone to degradation.

-

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.[7]

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water or a mildy acidic aqueous solution (e.g., 5% citric acid) and dilute with ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt/HOAt byproducts, followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.[14]

Data Summary and Expected Outcomes

The choice of coupling reagent is critical for success. The following table provides a comparative summary of conditions.

| Coupling Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Typical Time | Expected Outcome |

| HATU (1.1) | None | DIPEA (3) | DMF | 2–12 h | Highly Recommended. Generally provides good to excellent yields. Most effective for overcoming the low nucleophilicity of the amine.[1] |

| HBTU (1.1) | None | DIPEA (3) | DMF | 4–16 h | A reliable and slightly less expensive alternative to HATU. May require longer reaction times or gentle heating. |

| EDC (1.2) | HOBt (1.2) | DIPEA (2) | DMF/DCM | 12–24 h | A classic method, but may result in lower yields or incomplete conversion due to the highly deactivated amine.[1] Potential for N-acylurea side-product formation.[4] |

| PyBOP (1.1) | None | DIPEA (3) | DMF | 4–16 h | Another excellent choice, comparable in reactivity to HBTU. Avoids guanidinium-related side products.[4] |

Visualizing the Reaction Mechanism

The diagram below illustrates the activation of a carboxylic acid with HATU and subsequent reaction with the amine.

Caption: HATU-mediated amide coupling mechanism.

References

-

Prakash, T. P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Carpino, L. A. (2005). Amide bond formation by using amino acid fluorides. Semantic Scholar. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

- Tung, H. S. (1987). Preparation of (trifluoromethyl)pyridines.

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

European Patent Office. (1984). Preparation of trifluoromethylpyridines. [Link]

-

Olsson, R., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

ResearchGate. (2005). (PDF) Amide bond formation using amino acid fluorides. [Link]

-

Uneme, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Kowalska, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

-

Mykhailiuk, P. K. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

-

Ciaco, S., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. RSC Publishing. [Link]

-

Kumar, P., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH. [Link]

-

Davies, J. S., & Mohammed, A. K. (1984). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. bachem.com [bachem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 3-Amino-2-(trifluoromethyl)isonicotinic Acid as a Strategic Building Block for Potent and Selective Kinase Inhibitors

Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them critical targets for therapeutic intervention in a host of diseases, especially cancer and autoimmune disorders.[][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but challenges such as off-target effects, acquired resistance, and poor pharmacokinetic profiles persist.[3] Medicinal chemistry has increasingly turned to fluorine substitution to overcome these hurdles, with the trifluoromethyl (CF3) group being a particularly powerful tool.[4]

The incorporation of a trifluoromethyl group can profoundly and beneficially alter a molecule's properties by:

-

Modulating Basicity (pKa): The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby basic centers, such as the pyridine nitrogen in the title compound. This modulation is critical for optimizing interactions with the kinase active site and can reduce off-target liabilities associated with overly basic compounds.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for C-H), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This often leads to an improved pharmacokinetic profile and a longer drug half-life.[6]

-

Increasing Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve binding affinity through favorable hydrophobic interactions within the kinase active site.[5]

-

Improving Binding Affinity: The unique electronic properties and size of the CF3 group can lead to favorable electrostatic and van der Waals interactions with amino acid residues in the target protein, enhancing binding affinity and selectivity.[6][7]

3-Amino-2-(trifluoromethyl)isonicotinic acid combines these benefits within a synthetically versatile scaffold. The carboxylic acid provides a handle for amide bond formation, a cornerstone of kinase inhibitor synthesis, while the aminopyridine core is a well-established "hinge-binding" motif for many ATP-competitive inhibitors. This application note provides detailed protocols and expert insights for leveraging this high-value building block in drug discovery campaigns.

Physicochemical Properties & Handling

A clear understanding of the starting material is fundamental to successful and reproducible synthesis.

| Property | Value |

| Molecular Formula | C7H5F3N2O2 |

| Molecular Weight | 222.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | 3-Amino-2-(trifluoromethyl)pyridine-4-carboxylic acid |

| CAS Number | 1261365-45-0 |

Handling & Storage:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.

-

Store in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended.

Core Synthetic Protocol: Amide Bond Formation

The primary application of this compound in kinase inhibitor synthesis is through the formation of an amide bond with a suitable amine partner (R-NH2). Peptide coupling reagents are essential for this transformation to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

Expert Rationale for Reagent Selection:

While many coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the preferred choice for this substrate. The presence of the electron-withdrawing CF3 group deactivates the carboxylic acid, making it less reactive. HATU is a highly efficient activating agent that forms a reactive O-acylisourea intermediate, which rapidly converts to an activated ester. This high reactivity can overcome the substrate's inherent low reactivity and drive the reaction to completion, often at room temperature, minimizing side reactions. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the generated acids and deprotonate the amine nucleophile.

Detailed Step-by-Step Protocol:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Dissolve the acid in an appropriate anhydrous aprotic solvent. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties. Use a sufficient volume to ensure complete dissolution (approx. 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add the desired amine partner (1.0 - 1.2 eq), followed by HATU (1.2 eq).

-

Base Addition: Add DIPEA (2.5 - 3.0 eq) dropwise to the reaction mixture. The mixture may change color or become slightly warm.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove unreacted acid and acidic byproducts, followed by water, and finally a saturated brine solution to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel, employing a suitable gradient of solvents (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the pure amide product.

-

Workflow Visualization

Caption: Amide Coupling Synthetic Workflow.

Application Case Study: Targeting IRAK4 and RIPK1

The this compound scaffold is a key component in inhibitors targeting kinases involved in inflammatory signaling pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Receptor-Interacting Protein Kinase 1 (RIPK1).[8][9]

-

IRAK4: This kinase is a critical mediator in Toll-like receptor (TLR) and IL-1 receptor signaling, pathways central to innate immunity.[10] Dysregulation of IRAK4 is linked to various autoimmune diseases and some cancers, like certain lymphomas.[11][12] Inhibitors often use the aminopyridine motif to bind to the kinase hinge region.

-

RIPK1: A key regulator of inflammation and cell death (necroptosis), making it a promising target for inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[9][13][14]

The diagram below illustrates the simplified signaling cascade involving IRAK4, a primary target for inhibitors built with this scaffold.

Caption: Simplified IRAK4 Signaling Pathway.

Protocol: In Vitro Kinase Assay for Inhibitor Potency (IC50 Determination)

After synthesizing a potential inhibitor, its potency must be quantified. The half-maximal inhibitory concentration (IC50) is a standard measure. The ADP-Glo™ Kinase Assay is a widely used, robust method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Expert Rationale for Assay Design:

-

ATP Concentration: A critical parameter is the concentration of ATP used in the assay. For comparative and meaningful data, it is best practice to run the assay with an ATP concentration equal to its Michaelis-Menten constant (Km) for the specific kinase.[15] This ensures that the determined IC50 value is a more accurate reflection of the inhibitor's true potency.[15]

-

Enzyme Concentration: The kinase concentration should be in the linear range of the assay, typically determined through an initial enzyme titration experiment. The goal is to achieve a robust signal with approximately 10-30% conversion of ATP to ADP during the reaction time.[16]

-

Controls: Proper controls are essential for data validation. A "no enzyme" control establishes the background signal, while a "no inhibitor" (DMSO vehicle) control represents 100% kinase activity.

Detailed Step-by-Step Protocol (ADP-Glo™ Assay):

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare a solution of the kinase (e.g., recombinant human IRAK4) and its specific peptide substrate in Kinase Buffer.

-

Prepare an ATP solution in Kinase Buffer at 2x the final desired concentration (e.g., 2x Km).

-

Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further into Kinase Buffer. A typical starting concentration for the dilution series is 10-100 µM.

-

-

Kinase Reaction (in a 384-well plate):

-

Add 2.5 µL of the inhibitor solution (or DMSO for controls) to the appropriate wells.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 2.5 µL of the 2x ATP solution to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[17]

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition & Analysis:

-

Read the luminescence on a plate reader.

-

Subtract the "no enzyme" background from all wells.

-

Normalize the data by setting the "no inhibitor" control as 100% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

This compound is a premier building block for the modern medicinal chemist targeting the kinome. Its trifluoromethyl group provides clear, predictable advantages in metabolic stability and binding interactions, while the aminopyridine core offers a proven scaffold for engaging the kinase hinge region.[4] The synthetic and analytical protocols detailed herein provide a robust framework for researchers to efficiently incorporate this valuable moiety into novel inhibitor designs, accelerating the discovery of next-generation therapeutics for kinase-driven diseases.

References

-

Kossakowski, K., Cherniienko, A., Zaprutko, L., & Pawełczyk, A. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

-

Bayer. (2021). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Available from: [Link]

-

BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. Available from: [Link]

-

Bocci, G., & Di Paolo, A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available from: [Link]

-

Chen, Y., et al. (2023). Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents. European Journal of Medicinal Chemistry. Available from: [Link]

-

Huang, D., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry. Available from: [Link]

-

MDPI. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Available from: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Mora, C., et al. (2023). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules. Available from: [Link]

-

Scarpellini, C., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry. Available from: [Link]

-

The authors. (Year not specified). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Publishing. Available from: [Link]

-

Various Authors. (2021). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Available from: [Link]

Sources

- 2. brimr.org [brimr.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies | MDPI [mdpi.com]

- 13. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]

Synthesis of 3-Amino-2-(trifluoromethyl)isonicotinic Acid Analogs: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Amino-2-(trifluoromethyl)isonicotinic acid and its analogs, a class of compounds with considerable potential in pharmaceutical and agrochemical research.

This document offers in-depth technical guidance, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for each synthetic transformation. The protocols described herein are designed to be robust and self-validating, grounded in established chemical literature.

Strategic Overview of the Synthesis

The synthesis of this compound can be approached through several strategic pathways. A common and effective strategy involves a multi-step sequence starting from a readily available pyridine derivative. The core logic of the primary proposed pathway is as follows:

-

Starting Material Synthesis : Preparation of the foundational scaffold, 2-(trifluoromethyl)isonicotinic acid.

-

Regioselective Halogenation : Introduction of a halogen atom at the 3-position of the pyridine ring to create a reactive handle for subsequent amination.

-

Amination : Installation of the key amino group at the 3-position via established cross-coupling methodologies.

An alternative approach, employing a rearrangement reaction, will also be discussed, offering flexibility in synthetic design.

Figure 1: Primary synthetic workflow for this compound.

Part 1: Synthesis of the Core Scaffold - 2-(Trifluoromethyl)isonicotinic Acid

The initial step is the preparation of 2-(trifluoromethyl)isonicotinic acid. This can be efficiently achieved through the oxidation of a commercially available starting material, 4-methyl-2-(trifluoromethyl)pyridine.

Protocol 1: Oxidation of 4-Methyl-2-(trifluoromethyl)pyridine

This protocol details the oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. Strong oxidizing agents are required for this transformation.

Causality behind Experimental Choices:

-

Potassium Permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for converting alkyl side chains on aromatic rings to carboxylic acids.

-

The reaction is typically performed in an aqueous medium under basic or neutral conditions, followed by acidification to protonate the carboxylate.

-

Careful temperature control is crucial to prevent over-oxidation and decomposition of the pyridine ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-methyl-2-(trifluoromethyl)pyridine (1.0 eq.) in water.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄, 3.0-4.0 eq.) portion-wise to the suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 90 °C.

-

Reaction Monitoring: Heat the reaction mixture to reflux (around 100-105 °C) and maintain for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate. Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite. Wash the filter cake with hot water.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the resulting aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2-3. The desired 2-(trifluoromethyl)isonicotinic acid will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

| Parameter | Value | Reference/Rationale |

| Starting Material | 4-Methyl-2-(trifluoromethyl)pyridine | Commercially available |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Strong and effective oxidant for alkyl chain oxidation. |

| Solvent | Water | Standard medium for permanganate oxidations. |

| Reaction Temperature | Reflux (~100-105 °C) | Ensures sufficient reaction rate. |

| Reaction Time | 4-8 hours (monitor by TLC/GC-MS) | Dependent on scale and reaction progress. |

| Typical Yield | 60-75% | Literature precedents for similar oxidations.[1] |

Part 2: Regioselective Halogenation

The next critical step is the introduction of a halogen (chlorine or bromine) at the 3-position of the 2-(trifluoromethyl)isonicotinic acid. This is a challenging transformation due to the electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid, which deactivates the pyridine ring towards electrophilic substitution.

Protocol 2: Electrophilic Chlorination

This protocol describes a potential method for the chlorination of the activated pyridine ring.

Causality behind Experimental Choices:

-

Protecting Group: The carboxylic acid group is often esterified prior to halogenation to improve solubility in organic solvents and to modulate the electronic properties of the ring.

-

Chlorinating Agent: A potent electrophilic chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a strong acid catalyst or chlorine gas can be employed.

-

Reaction Conditions: The reaction may require elevated temperatures to overcome the deactivation of the pyridine ring.

Step-by-Step Methodology:

-

Esterification (Protection): Convert 2-(trifluoromethyl)isonicotinic acid to its methyl or ethyl ester by standard methods (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser and a gas inlet, dissolve the methyl 2-(trifluoromethyl)isonicotinate (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS, 1.1-1.5 eq.) portion-wise to the solution. Alternatively, chlorine gas can be bubbled through the solution.

-

Reaction Monitoring: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium carbonate.

-

Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Hydrolysis (Deprotection): The purified methyl 3-chloro-2-(trifluoromethyl)isonicotinate is then hydrolyzed back to the carboxylic acid using standard conditions (e.g., aqueous NaOH or LiOH followed by acidification).

Part 3: Amination of the 3-Halo Intermediate

With the 3-halo-2-(trifluoromethyl)isonicotinic acid in hand, the final step is the introduction of the amino group. Two powerful methods are well-suited for this transformation: Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Figure 2: Alternative amination strategies for the final synthetic step.

Protocol 3.1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the formation of C-N bonds.[2]

Causality behind Experimental Choices:

-

Amine Source: A protected amine source like benzophenone imine or an ammonia surrogate is often used, followed by hydrolysis to reveal the primary amine.

-

Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a suitable phosphine ligand (e.g., Xantphos, BINAP) is crucial for the catalytic cycle.

-

Base: A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) is required to facilitate the reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-chloro-2-(trifluoromethyl)isonicotinic acid (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq.).

-

Addition of Reagents: Add the amine source (e.g., benzophenone imine, 1.2-1.5 eq.) and a dry, degassed solvent (e.g., toluene, dioxane, or DMF).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

-

Hydrolysis of Imine: The filtrate is then treated with aqueous acid (e.g., 2M HCl) to hydrolyze the imine and liberate the primary amine.

-

Isolation and Purification: Neutralize the aqueous layer and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Protocol 3.2: Nucleophilic Aromatic Substitution (SNAAr)

Given the electron-deficient nature of the pyridine ring, especially with the trifluoromethyl group, direct nucleophilic aromatic substitution with ammonia can be a viable alternative.

Causality behind Experimental Choices:

-

Ammonia Source: Aqueous ammonia or a solution of ammonia in a suitable solvent is used as the nucleophile.

-

Catalyst: A copper catalyst (e.g., CuI, CuSO₄) can facilitate the reaction, a modern variation of the classic Ullmann condensation.

-

High Temperature and Pressure: The reaction often requires elevated temperatures and pressures to proceed at a reasonable rate, typically conducted in a sealed vessel.

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure reaction vessel, combine 3-chloro-2-(trifluoromethyl)isonicotinic acid (1.0 eq.), a copper catalyst (e.g., CuSO₄, 10-20 mol%), and concentrated aqueous ammonia.

-

Reaction: Seal the vessel and heat to 150-200 °C for 12-24 hours. The internal pressure will increase significantly.

-

Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia.

-

Isolation and Purification: Acidify the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Alternative Strategy: Curtius or Hofmann Rearrangement

An alternative synthetic route involves the rearrangement of a carboxylic acid derivative to an amine. This can be particularly useful if a suitable dicarboxylic acid precursor is accessible. For instance, if 2-(trifluoromethyl)pyridine-3,4-dicarboxylic acid could be synthesized, a Hofmann or Curtius rearrangement on the 3-carboxamide or 3-acyl azide, respectively, would yield the desired 3-amino product.[3][4][5]

Figure 3: Alternative synthetic workflow via rearrangement.

Characterization and Data Interpretation

Thorough characterization of the final products and key intermediates is essential for validating the synthetic protocol. The following table summarizes the expected analytical data for a representative analog, 3-aminopyridine-4-carboxylic acid, which can be used as a reference.

| Technique | Expected Observations for this compound | Reference Data for 3-Aminopyridine-4-carboxylic acid [6] |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. Broad singlet for the -NH₂ protons. Broad singlet for the -COOH proton. | Signals for aromatic protons, NH₂, and COOH protons. |

| ¹³C NMR | Signals for the pyridine ring carbons, the carboxylic acid carbon (~165-175 ppm), and the trifluoromethyl carbon (quartet due to C-F coupling). | Signals for pyridine and carboxyl carbons. |

| ¹⁹F NMR | A singlet for the -CF₃ group, typically in the range of -60 to -70 ppm relative to CFCl₃.[7][8] | Not applicable. |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). C=O stretch from the carboxylic acid (~1700 cm⁻¹). N-H stretching vibrations from the primary amine (~3300-3500 cm⁻¹). C-F stretching bands. | Similar characteristic peaks for -COOH and -NH₂ groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass of the compound. | Molecular ion peak at m/z = 138.12. |

Safety and Handling

-

Trifluoromethylated Compounds: Many trifluoromethylated reagents can be volatile and toxic. Handle them in a well-ventilated fume hood.[9]

-

Azides: If pursuing a Curtius rearrangement, be aware that acyl azides are potentially explosive and should be handled with extreme caution, avoiding heat, friction, and shock.[10][11]

-

Strong Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling strong acids and bases.

-

High-Pressure Reactions: Reactions conducted in sealed vessels at high temperatures should be performed behind a blast shield.

Conclusion

The synthesis of this compound and its analogs presents a challenging yet achievable goal for medicinal and synthetic chemists. The strategies outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for the successful preparation of these valuable compounds. By understanding the rationale behind the chosen reagents and reaction conditions, researchers can adapt and optimize these protocols to suit their specific needs and explore the vast chemical space of trifluoromethylated pyridine derivatives.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

-

2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved January 25, 2026, from [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. (n.d.). Retrieved January 25, 2026, from [Link]

-

Safe Handling of Azides. University of Pittsburgh. (2013, February 1). Retrieved January 25, 2026, from [Link]

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306–317. [Link]

-

Kumar, V., & Singh, B. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current organic synthesis, 15(4), 464–491. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. (2018, April 1). Retrieved January 25, 2026, from [Link]

-

Buzayev, N., Kadirbekov, K., Tolemisova, D., & Basbayeva, G. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, (3), 37-45. [Link]

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Itoh, T., Mibu, N., Ogawa, C., & Fukuda, T. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic letters, 24(44), 8201–8206. [Link]

-

Methyl 2-(trifluoromethyl)isonicotinate, min 97%, 1 gram. Oakwood Chemical. (n.d.). Retrieved January 25, 2026, from [Link]

- Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents. (n.d.).

-

Hofmann Rearrangement: Example, Mechanism, and Application. Chemistry Learner. (n.d.). Retrieved January 25, 2026, from [Link]

-

Reekie, T. A., & Williams, C. M. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 14(22), 1936–1951. [Link]

-

Itoh, T., Mibu, N., Ogawa, C., & Fukuda, T. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

- Process for preparing isonicotinic acid. Google Patents. (n.d.).

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved January 25, 2026, from [Link]

-

Alkorta, I., Elguero, J., & Goya, P. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules (Basel, Switzerland), 23(9), 2154. [Link]

-

24.6: Synthesis of Amines. Chemistry LibreTexts. (2024, March 23). Retrieved January 25, 2026, from [Link]

-

Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. (2021, February 16). Retrieved January 25, 2026, from [Link]

-

Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. National Library of Medicine. (n.d.). Retrieved January 25, 2026, from [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents. (n.d.).

- Synthesis method of 4-trifluoromethyl nicotinic acid. Patsnap. (n.d.).

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. (2017, September 19). Retrieved January 25, 2026, from [Link]

-

Curtius rearrangement. Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-